3-Bromo-2,3-dihydrothiophene 1,1-dioxide
Overview
Description
3-Bromo-2,3-dihydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C4H5BrO2S and its molecular weight is 197.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry
3-Bromo-2,3-dihydrothiophene 1,1-dioxide has significant applications in synthetic chemistry. It serves as a precursor for various chemical reactions and synthesis processes. For instance, it has been used in the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which is a stable precursor of 2,3-dihydro-2,3-dimethylenethiophene. This compound can be easily alkylated and loses SO2 upon heating, making it a useful synthetic equivalent in chemical reactions (Chou & Tsai, 1991).
Organic Synthesis
In organic synthesis, this compound is involved in several key reactions. For example, it reacts under phase-transfer catalysis conditions to give products like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide, indicating its reactivity and utility in organic synthesis processes (Dent & Gainsford, 1989).
Ring-Opening and Cycloaddition Reactions
The reaction of 3-bromo-2,5-thiophene-1,1-dioxides with various nucleophiles has been extensively studied. This compound is integral in ring-opening and cycloaddition reactions, leading to the formation of diverse chemical structures like hexenynes, cage compounds, and substituted derivatives. Such reactions are crucial for developing new chemical entities and intermediates (Gronowitz, 1993).
Development of Vinyl Sulfides and Thioacetals
3-Oxo-2,3-dihydrothiophene 1,1-dioxide derivatives have shown effectiveness in reacting with sulfur and nitrogen nucleophiles. This leads to the formation of compounds like vinyl sulfides, thioacetals, and enaminones, highlighting its role in the development of diverse organic compounds (Hofsløkken & Skattebol, 1999).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies on derivatives of this compound, such as 2,5-dihydrothiophene-1,1-dioxide, have provided insights into their structural, vibrational, and electronic properties. This understanding is vital for designing molecules with specific properties and functions (Arjunan et al., 2015).
Preparation of Functionalized Compounds
The compound is used in the preparation of functionalized compounds like trisubstituted benzenes and cis-dihydrobenzo[b]thiophene dioxides. This is particularly important in pharmaceutical chemistry where such compounds can be potential intermediates for drug synthesis (Gronowitz et al., 1991).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that brominated compounds often interact with their targets through a cyclic bromonium cation . In this process, the oxygen atom of water displaces bromine and picks up the formal positive charge. A proton is then lost to solvent H2O, leaving a bromine atom and hydroxyl group trans to each other across the ring .
Biochemical Analysis
Biochemical Properties
3-Bromo-2,3-dihydrothiophene 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidizing agents such as N-bromosuccinimide . The nature of these interactions often involves the formation of bromonium ions, which can further react with nucleophiles in the biochemical environment .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can act as an irritant, impacting cellular integrity and function . Additionally, its interactions with cellular oxidants can lead to oxidative stress, which in turn affects various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of a cyclic bromonium cation, which can be displaced by nucleophiles such as water . This displacement leads to the formation of hydroxylated products, which can further interact with other biomolecules. The compound’s ability to form such reactive intermediates is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been noted that 2,5-dihydrothiophene-1,1-dioxide, a related compound, is an irritant and can degrade over time . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function due to its reactive nature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . It is crucial to determine the threshold levels for safe usage in experimental settings to avoid potential harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces can significantly impact cellular function . Understanding these pathways is essential for elucidating the compound’s overall biochemical role.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation within cells can influence its biochemical activity and effects.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s activity can be modulated by its localization, affecting its interactions with other biomolecules and its overall biochemical role.
Properties
IUPAC Name |
3-bromo-2,3-dihydrothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHNLUNDNLABJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886046 | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53336-42-8 | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53336-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053336428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-sulfolene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromo-2,3-dihydrothiophene 1,1-dioxide useful in organic synthesis?
A1: The presence of the bromine atom in this compound makes it a good candidate for nucleophilic substitution reactions []. This means various nucleophiles can potentially replace the bromine atom, leading to the synthesis of a diverse range of novel compounds with potentially interesting properties.
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